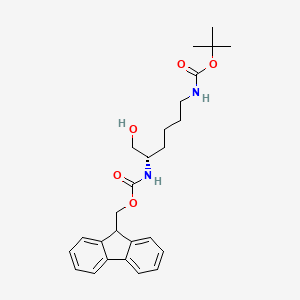

Fmoc-Lysinol(Boc)

Description

BenchChem offers high-quality Fmoc-Lysinol(Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lysinol(Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPCXWDXTZJRSX-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Lysinol(Boc): A Technical Guide to a Unique Building Block for Peptide Modification

Introduction: Beyond the Carboxyl Terminus

In the landscape of peptide synthesis and drug discovery, the strategic modification of peptide structures is paramount to enhancing their therapeutic potential. While the canonical amino acids provide a foundational alphabet, the introduction of non-standard moieties offers a powerful tool to modulate properties such as proteolytic stability, receptor affinity, and bioavailability. Fmoc-Lysinol(Boc) emerges as a key player in this advanced synthetic arena. It is the N-α-Fmoc and N-ε-Boc protected form of lysinol, an amino alcohol derived from lysine where the carboxylic acid group is reduced to a primary alcohol.

This guide provides an in-depth technical overview of Fmoc-Lysinol(Boc) for researchers, chemists, and drug development professionals. We will delve into its chemical structure, strategic importance, and practical applications, moving beyond a simple datasheet to offer field-proven insights into its use.

The Chemical Identity and Structure of Fmoc-Lysinol(Boc)

The precise identity of a synthetic building block is the bedrock of reproducible and reliable research. Fmoc-Lysinol(Boc) is a well-defined chemical entity with the following key identifiers:

| Property | Value |

| Chemical Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexan-1-ol |

| Molecular Formula | C₂₆H₃₄N₂O₅ |

| Molecular Weight | 454.57 g/mol |

| CAS Number | 198561-38-5 |

The structure of Fmoc-Lysinol(Boc) is characterized by three key features, each with a distinct chemical role.

Caption: A simplified workflow for the synthesis of Fmoc-Lysinol(Boc).

A common method for this reduction is the use of sodium borohydride (NaBH₄) in an appropriate solvent system. While a specific, peer-reviewed protocol for the synthesis of Fmoc-Lysinol(Boc) was not found in the immediate search results, a general procedure for the reduction of Fmoc-amino acids to Fmoc-amino alcohols has been described. This typically involves the activation of the carboxylic acid, for example, as a mixed anhydride, followed by reduction with NaBH₄.

Characterization and Quality Control

For a researcher using Fmoc-Lysinol(Boc), it is imperative to confirm its identity and purity. Standard analytical techniques for this purpose include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals to look for would be the characteristic peaks of the Fmoc and Boc groups, the aliphatic protons of the lysine backbone, and the protons of the newly formed -CH₂OH group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase column with a gradient of water and acetonitrile, both typically containing a small amount of an ion-pairing agent like TFA, is commonly used.

-

Melting Point: A sharp melting point is indicative of high purity.

Application in Solid-Phase Synthesis of Peptide Alcohols

The primary application of Fmoc-Lysinol(Boc) is its incorporation into peptide sequences to generate C-terminal peptide alcohols using SPPS.

General Principles of Incorporation

The incorporation of Fmoc-Lysinol(Boc) at the C-terminus of a peptide requires a different strategy than the standard esterification of an Fmoc-amino acid to a hydroxymethyl-functionalized resin (like Wang resin). The hydroxyl group of Fmoc-Lysinol(Boc) must be attached to a suitable resin linker that allows for its cleavage under desired conditions.

Recent advancements have led to the development of specialized resins for the synthesis of peptide alcohols. For instance, modified Rink, Ramage, or Sieber resins can be functionalized to allow for the attachment of Fmoc-amino alcohols. These resins are designed to release the peptide alcohol upon treatment with an acid, such as TFA.

A Generalized Protocol for the Synthesis of a Lysinol-Containing Peptide

The following is a generalized, conceptual protocol for the synthesis of a peptide with a C-terminal lysinol residue using Fmoc-Lysinol(Boc). This protocol is based on the principles of Fmoc-SPPS and the use of a suitable resin for peptide alcohol synthesis. Note: This is a representative workflow and should be optimized for the specific sequence and scale of the synthesis.

Step 1: Resin Preparation and Swelling

-

Place the appropriate amount of a suitable resin for peptide alcohol synthesis (e.g., a modified Sieber or Rink resin) in a solid-phase synthesis vessel.

-

Swell the resin in an appropriate solvent, such as DMF or dichloromethane (DCM), for at least 30 minutes.

Step 2: Attachment of Fmoc-Lysinol(Boc) to the Resin This step is highly dependent on the specific resin used. The following is a conceptual example.

-

Activate the linker on the resin according to the manufacturer's instructions.

-

Dissolve an excess of Fmoc-Lysinol(Boc) in a suitable solvent (e.g., DMF or DCM).

-

Add the Fmoc-Lysinol(Boc) solution to the activated resin, along with a suitable base or coupling agent as required by the resin chemistry.

-

Allow the reaction to proceed for several hours to overnight with agitation.

-

Wash the resin thoroughly with DMF and DCM to remove any unreacted material.

-

Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride and a non-nucleophilic base).

Step 3: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-20 minutes.

-

Drain the solution and repeat the piperidine treatment.

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Step 4: Coupling of the Next Fmoc-Amino Acid

-

Dissolve the next Fmoc-amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HATU, HBTU, or DIC/Oxyma) in DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.

-

Wash the resin thoroughly with DMF.

Step 5: Repeat Deprotection and Coupling Cycles Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

Step 6: Final Cleavage and Deprotection

-

Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically containing TFA with scavengers to protect sensitive side chains. A common cocktail is TFA/triisopropylsilane/water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide alcohol.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

Step 7: Purification and Analysis

-

Purify the crude peptide alcohol using reversed-phase HPLC.

-

Analyze the purified peptide by mass spectrometry to confirm its identity.

Caption: A workflow for the solid-phase synthesis of a peptide alcohol using Fmoc-Lysinol(Boc).

Conclusion and Future Perspectives

Fmoc-Lysinol(Boc) is a specialized yet highly valuable building block for the synthesis of modified peptides with potentially superior therapeutic properties. Its ability to introduce a C-terminal alcohol functionality provides a direct route to enhance proteolytic stability and modulate biological activity. As the demand for more sophisticated and durable peptide-based drugs continues to grow, the use of such non-canonical building blocks will become increasingly central to the field of medicinal chemistry. The continued development of novel resins and synthetic methodologies will further streamline the incorporation of Fmoc-Lysinol(Boc) and other amino alcohols, empowering researchers to explore a wider chemical space in their quest for next-generation therapeutics.

References

-

Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry (Weinheim an der Bergstrasse, Germany), 26(2), 379–383. [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Lysinol(Boc). PubChem Compound Database. Retrieved from [Link]

- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Fmoc-Lysinol(Boc) physical and chemical properties

An in-depth Technical Guide to Fmoc-Lysinol(Boc): Properties, Applications, and Experimental Protocols

Introduction

Fmoc-Lysinol(Boc), with the systematic name N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-lysinol, is a pivotal building block in modern synthetic chemistry, particularly in the realms of peptide science and drug development. This derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, the epsilon-amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the C-terminal carboxylic acid is reduced to a primary alcohol, offers unique functionalities for specialized applications. Its structure allows for precise, stepwise incorporation into complex molecular architectures.

This guide provides a comprehensive overview of the physical and chemical properties of Fmoc-Lysinol(Boc), its primary applications, and detailed protocols for its characterization and use. The content is tailored for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile reagent.

Core Molecular Structure and Key Functional Groups

The utility of Fmoc-Lysinol(Boc) is rooted in its distinct structural features, which allow for orthogonal protection and deprotection strategies. This is a fundamental concept in multi-step synthesis, ensuring that specific protective groups can be removed without affecting others.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: Attached to the α-amino group, the Fmoc group is a base-labile protecting group. It is stable under acidic conditions but can be readily cleaved using a mild base, typically a solution of piperidine in an organic solvent. This characteristic is the cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS).

-

Boc (tert-butoxycarbonyl) Group: Protecting the ε-amino group of the lysine side chain, the Boc group is acid-labile. It remains stable during the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA). This orthogonality between the Fmoc and Boc groups is crucial for selectively modifying the lysine side chain.

-

Hydroxyl Group (-OH): The defining feature of Fmoc-Lysinol(Boc) is the C-terminal primary alcohol. This functional group distinguishes it from its carboxylic acid counterpart, Fmoc-Lys(Boc)-OH, and opens up a different set of chemical transformations, such as esterification, etherification, or oxidation to an aldehyde.

"Fmoc" -- "alpha-Amine"; "alpha-Amine" -- "Lysinol_Backbone"; "Lysinol_Backbone" -- "Side_Chain"; "Side_Chain" -- "epsilon-Amine"; "epsilon-Amine" -- "Boc"; "Lysinol_Backbone" -- "Hydroxyl"; }

Caption: Molecular structure of Fmoc-Lysinol(Boc).Physical and Chemical Properties

A thorough understanding of the physicochemical properties of Fmoc-Lysinol(Boc) is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 198561-38-5 | [1] |

| Molecular Formula | C26H34N2O5 | [2] |

| Molecular Weight | 454.56 g/mol | [2] |

| Appearance | White to off-white powder or solid | [3] |

| Melting Point | Not precisely defined, varies by supplier. | |

| Solubility | Soluble in polar organic solvents like DMSO, DMF, chloroform, dichloromethane, ethyl acetate, and acetone. Slightly soluble in water. | [4][5][6] |

| Optical Rotation | Specific values vary by batch and supplier, but it is an optically active L-enantiomer. | [7][8] |

| Stability | Stable under recommended storage conditions. | [3][4] |

Orthogonal Deprotection Strategy

The strategic placement of the Fmoc and Boc protecting groups allows for a controlled, stepwise deprotection, which is fundamental to its application in complex syntheses.

start [label="Fmoc-Lysinol(Boc)", fillcolor="#F1F3F4", fontcolor="#202124"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotect_fmoc [label="Fmoc Deprotection\n(Piperidine)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; deprotect_boc [label="Boc Deprotection\n(TFA)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; result_fmoc [label="H-Lysinol(Boc)"]; result_boc [label="Fmoc-Lysinol(H)"];

start -> deprotect_fmoc [label="Base"]; deprotect_fmoc -> result_fmoc;

start -> deprotect_boc [label="Acid"]; deprotect_boc -> result_boc; }

Caption: Orthogonal deprotection of Fmoc-Lysinol(Boc).Applications in Research and Development

Fmoc-Lysinol(Boc) is a valuable reagent for several advanced applications in medicinal chemistry and materials science.

Synthesis of Peptide Alcohols and Aldehydes

The primary alcohol functionality allows for the synthesis of C-terminally modified peptides.

-

Peptide Alcohols: These compounds are of interest as enzyme inhibitors and can exhibit altered pharmacokinetic properties compared to their carboxylic acid counterparts.

-

Peptide Aldehydes: Careful oxidation of the primary alcohol yields a peptide aldehyde, a class of compounds known to be potent inhibitors of serine and cysteine proteases.

Development of Complex Drug Conjugates

The orthogonal protection scheme enables the selective functionalization of either the N-terminus or the lysine side chain. After deprotection of the ε-amino group, the resulting primary amine can be used for the attachment of:

-

Payloads: Cytotoxic drugs for targeted cancer therapy.

-

Imaging Agents: Fluorescent dyes or chelating agents for diagnostic applications.

-

Solubilizing Moieties: Such as polyethylene glycol (PEG) to improve the pharmacokinetic profile of a therapeutic peptide.

Solid-Phase Synthesis of Modified Peptides

Fmoc-Lysinol(Boc) can be anchored to a solid support via its hydroxyl group, typically through the formation of an ester or ether linkage. This allows for the synthesis of peptides with a C-terminal alcohol after cleavage from the resin.

Experimental Protocols

Characterization of Fmoc-Lysinol(Boc)

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of Fmoc-Lysinol(Boc).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 265 nm (the latter is characteristic of the Fmoc group).

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as DMSO or acetonitrile, to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

-

Procedure: Dissolve a few milligrams of the substance in the deuterated solvent. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

-

Expected Signals: The spectrum should show characteristic peaks for the aromatic protons of the Fmoc group (typically between 7.3 and 7.9 ppm), the protons of the Boc group (a singlet around 1.4 ppm), and various signals for the lysine backbone and the terminal CH2OH group.

Typical Workflow: Fmoc Deprotection

This protocol describes the removal of the Fmoc group in a solution-phase synthesis.

-

Dissolution: Dissolve Fmoc-Lysinol(Boc) in a suitable organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Addition of Base: Add a 20% (v/v) solution of piperidine in DMF to the reaction mixture. A typical ratio is 1:4 (reagent solution to piperidine solution).

-

Reaction Time: Stir the reaction at room temperature for 15-30 minutes.

-

Monitoring: The progress of the reaction can be monitored by TLC or HPLC, observing the disappearance of the starting material and the appearance of a new, more polar spot/peak corresponding to the deprotected product.

-

Work-up: Once the reaction is complete, the solvent and excess piperidine are typically removed under reduced pressure. The resulting product, H-Lysinol(Boc), can then be purified or used directly in the next synthetic step.

Safety, Handling, and Storage

Safety Precautions

While Fmoc-Lysinol(Boc) is not classified as a hazardous substance, standard laboratory safety practices should be followed.[3][9][10]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[3]

-

Inhalation: Avoid inhaling dust. Use in a well-ventilated area or with local exhaust ventilation.[3]

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.[3]

-

Ingestion: May be harmful if swallowed.[3]

Handling

Storage

-

Temperature: Store in a cool, dry place. Recommended storage temperatures range from 2-8°C to -20°C for long-term stability.[5][7]

-

Container: Keep the container tightly closed to prevent moisture absorption.[3]

Conclusion

Fmoc-Lysinol(Boc) is a highly versatile and valuable building block for the synthesis of complex peptides and drug conjugates. Its unique combination of an acid-labile Boc group, a base-labile Fmoc group, and a C-terminal hydroxyl group provides chemists with a powerful tool for orthogonal synthesis strategies. A comprehensive understanding of its physical and chemical properties, coupled with established protocols for its use and characterization, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Lysine-(Boc). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. PubChem Compound Summary for CID 2724628. Retrieved from [Link]

- [Supplier Name Redacted for Generality]. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Fmoc-Lysinol(Boc). PubChem Compound Summary for CID 51340621. Retrieved from [Link]

- [Supplier Name Redacted for Generality]. (n.d.). Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis.

-

Aapptec Peptides. (n.d.). Fmoc-Lysinol(Boc) [198561-38-5]. Retrieved from [Link]

-

Omizzur Peptide. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc-Lysinol(Boc) | C26H34N2O5 | CID 51340621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FMOC-LYS(BOC)(ME)-OH | 951695-85-5 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. omizzur.com [omizzur.com]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

A Senior Application Scientist's Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

Introduction: The Imperative of Protection in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way researchers and drug developers construct peptides, transforming a once labor-intensive solution-phase process into a streamlined, automatable methodology.[1][2] The foundational principle of SPPS, conceived by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin.[1] This solid support allows for the easy removal of excess reagents and byproducts through simple filtration and washing, dramatically improving efficiency and yield.[1][3]

At the heart of this elegant process lies the concept of orthogonal protection . To ensure the orderly assembly of a specific peptide sequence, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected."[4] This prevents unwanted side reactions, such as polymerization or branching.[4][5] The α-amino protecting group must be selectively removable under conditions that leave the peptide-resin linkage and the side-chain protecting groups intact.[4] This selective deprotection is the cornerstone of a successful SPPS strategy.

Two strategies, defined by their choice of temporary α-amino protecting group, have dominated the field: the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) methodologies.[3] This guide provides an in-depth technical analysis of these two core strategies, exploring the causality behind experimental choices, detailing validated protocols, and offering insights to guide researchers in selecting the optimal approach for their specific synthetic challenges.

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy is the most widely used method for SPPS today.[6] Its popularity stems from its use of milder reaction conditions, which are compatible with a wider range of sensitive or modified amino acids, such as those with glycosylation or phosphorylation.[6] The strategy is defined by an orthogonal protection scheme where the temporary Nα-Fmoc group is labile to a weak base, while the "permanent" side-chain protecting groups (typically tert-butyl, tBu, derivatives) and the resin linkage are labile to a strong acid.[4]

Core Chemistry and Mechanism

The key to the Fmoc strategy is the base-lability of the Fmoc group.[7] The acidic proton on the fluorenyl ring system is readily abstracted by a secondary amine base, most commonly piperidine.[3][8] This initiates a β-elimination reaction, releasing the free N-terminal amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct.[3]

The DBF-piperidine adduct has a strong UV absorbance, which is a key practical advantage of the Fmoc strategy. It allows for real-time, quantitative monitoring of the deprotection step, providing a valuable diagnostic tool to assess the efficiency of each cycle in the synthesis.[6]

Visualization: The Fmoc SPPS Cycle

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Key Components and Experimental Choices

Resins and Linkers

The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[9]

-

Wang Resin: A p-alkoxybenzyl alcohol linker, it is the most common choice for synthesizing peptides with a C-terminal carboxylic acid.[9][10]

-

Rink Amide Resin: Used to produce peptides with a C-terminal amide, which can enhance biological stability.[9][10]

-

2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin, ideal for producing protected peptide fragments or for sequences prone to diketopiperazine formation at the dipeptide stage.[9][11] The steric bulk of the trityl group helps suppress this side reaction.[11]

Side-Chain Protection

Side-chain protecting groups must be stable to the basic conditions of Fmoc deprotection (piperidine) but readily removable during the final acid cleavage. The tert-butyl (tBu) group and its derivatives are the standard choice.[3] For example:

-

Asp(OtBu), Glu(OtBu)

-

Ser(tBu), Thr(tBu), Tyr(tBu)

-

Lys(Boc), Trp(Boc)

-

Arg(Pbf) (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

Cleavage and Global Deprotection

The final step involves treating the peptidyl-resin with a strong acid, typically trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[12] This process generates highly reactive carbocations from the protecting groups, which can alkylate nucleophilic residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[12]

To prevent these deleterious side reactions, scavengers are added to the TFA cleavage cocktail to trap these reactive species.

-

Water (H₂O): Scavenges t-butyl cations.[13]

-

Triisopropylsilane (TIS): A highly effective scavenger for trityl cations and other carbocations.[12][13]

-

1,2-Ethanedithiol (EDT): Used particularly when Cysteine is present to prevent reattachment and other side reactions.

A widely effective and minimally odorous cleavage cocktail for most sequences is TFA/TIS/H₂O (95:2.5:2.5) . For more complex peptides, especially those containing multiple Arg(Pbf) and Cys(Trt) residues, more complex mixtures like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) may be necessary.[12]

Experimental Protocol: Standard Fmoc-SPPS Cycle

-

Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[9] It is critical to use high-quality, amine-free DMF.[9]

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes to ensure complete deprotection.[9]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF adduct.[9]

-

Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HCTU (1-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (0.95 eq. relative to amino acid) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIEA) (2 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the washed resin. Agitate for 15-60 minutes. Coupling times may need to be extended for longer peptides or sterically hindered amino acids.[9]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[9]

-

Return to Step 2: Repeat the cycle until the full peptide sequence is assembled.

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl strategy, pioneered by Merrifield, is the original method of SPPS.[14] It employs a "quasi-orthogonal" protection scheme based on differential acid lability.[4] The temporary Nα-Boc group is removed by a moderately strong acid (TFA), while the "permanent" side-chain protecting groups (typically benzyl, Bzl, derivatives) and the resin linkage are removed by a very strong acid, usually anhydrous hydrogen fluoride (HF).[14][15]

While largely superseded by the Fmoc strategy for routine synthesis due to the hazardous nature of HF, the Boc strategy remains indispensable for certain applications, such as the synthesis of base-sensitive peptides (e.g., thioesters) or particularly hydrophobic sequences where Fmoc chemistry may be problematic.[4][15]

Core Chemistry and Mechanism

The Boc group is cleaved by acidolysis. Protonation of the carbamate is followed by the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[16] The repetitive use of TFA for deprotection requires that the side-chain protecting groups and the resin linkage be significantly more stable to acid.[14]

Visualization: The Boc SPPS Cycle

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Key Components and Experimental Choices

Resins and Linkers

-

Merrifield Resin: The classic resin, chloromethylated polystyrene, forms a benzyl ester linkage with the first amino acid.[14][17]

-

PAM Resin (Phenylacetamidomethyl): An advancement over Merrifield resin, offering greater stability to the repetitive TFA treatments, thus minimizing premature peptide loss.[14][18]

-

MBHA Resin (4-Methylbenzhydrylamine): The support of choice for preparing peptide amides using the Boc strategy.[14][19]

Side-Chain Protection

Side-chain protecting groups are typically benzyl-based, which are stable to TFA but cleaved by HF.

-

Asp(OBzl), Glu(OBzl)

-

Ser(Bzl), Thr(Bzl), Tyr(2-Br-Z)

-

Lys(2-Cl-Z)

-

Arg(Tos) (Tosyl)

Cleavage and Global Deprotection

The final cleavage in Boc-SPPS requires anhydrous HF, a highly corrosive and toxic gas that necessitates specialized Teflon apparatus. The procedure is typically performed at 0°C. As with TFA cleavage, scavengers are crucial.

-

Anisole: A common scavenger used to trap benzyl and other carbocations generated during HF cleavage.[14]

-

Thioanisole/Thiocresol: Often used, particularly for peptides containing Arg(Tos), to facilitate removal of the tosyl group.

Experimental Protocol: Standard Boc-SPPS Cycle

-

Resin Swelling: Swell the appropriate resin (e.g., PAM or MBHA) in dichloromethane (DCM).

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.[14]

-

Washing: Wash the resin with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.[14]

-

Neutralization: Neutralize the resulting N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM or DMF until the resin is no longer acidic.[14]

-

Washing: Wash the resin thoroughly with DCM/DMF to remove excess base.

-

Coupling:

-

In a separate vessel, activate the next Boc-protected amino acid with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA in DMF/DCM.

-

Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin with DMF, then DCM.

-

Return to Step 2: Repeat the cycle until the full peptide sequence is assembled.

Head-to-Head Comparison: Fmoc vs. Boc

The choice between Fmoc and Boc strategies is a critical decision based on the specific requirements of the target peptide, available equipment, and safety considerations.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Deprotection | Weak base (e.g., 20% Piperidine in DMF)[7] | Moderate acid (e.g., 25-50% TFA in DCM)[14] |

| Side-Chain Protection | Acid-labile (tBu-based, removed by TFA)[3] | Very acid-labile (Bzl-based, removed by HF)[14] |

| Final Cleavage | Strong acid (TFA with scavengers) | Very strong acid (Anhydrous HF with scavengers)[14] |

| Orthogonality | Fully Orthogonal (Base vs. Acid)[4] | Quasi-Orthogonal (Differential Acid Lability)[4] |

| Advantages | - Milder overall conditions[6]- Compatible with sensitive modifications (e.g., phosphorylation, glycosylation)[6]- UV monitoring of deprotection[6]- No hazardous HF required[6]- Easier automation[6] | - Better for highly hydrophobic or aggregation-prone sequences[15]- Suitable for base-sensitive peptides (e.g., thioesters)[15]- Generally lower cost of Boc-amino acids |

| Disadvantages | - Piperidine can cause side reactions (e.g., aspartimide formation, piperidinyl-alanine formation)[11]- Dibenzofulvene can be difficult to remove from hydrophobic peptides[6]- Potential for diketopiperazine formation at the dipeptide stage[11] | - Requires hazardous anhydrous HF and specialized equipment[15]- Repetitive TFA treatment can degrade sensitive residues or cause premature cleavage from the resin[6]- Harsher final cleavage conditions |

| Common Resins | Wang, Rink Amide, 2-Chlorotrityl[9][10] | Merrifield, PAM, MBHA[14][17] |

Mitigating Common Side Reactions

A deep understanding of potential side reactions is crucial for troubleshooting and optimizing peptide synthesis.

-

Aspartimide Formation: Particularly common in Asp-Gly or Asp-Ser sequences, this can occur under both the basic conditions of Fmoc deprotection and the acidic conditions of Boc synthesis.[11] In Fmoc-SPPS, adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress this.[11]

-

Diketopiperazine Formation: This intramolecular cyclization of the N-terminal dipeptide leads to chain termination. It is most prevalent in Fmoc synthesis, especially with Proline in the first or second position.[11] Using a sterically hindered resin like 2-chlorotrityl chloride can effectively prevent this side reaction.[11]

-

Racemization: The activation of the carboxylic acid group during coupling can lead to the loss of chiral integrity, especially for residues like Cysteine and Histidine.[20] The choice of coupling reagents (e.g., HCTU, HATU) and minimizing activation times are critical to prevent this.[21]

-

Alkylation: As discussed, this is a major concern during final acid cleavage. Judicious selection of scavengers is the primary defense against the modification of susceptible residues like Trp, Met, Cys, and Tyr.[21]

Conclusion: A Strategic Choice for Modern Peptide Science

Both the Fmoc and Boc strategies are powerful, well-validated systems for the chemical synthesis of peptides. The modern prevalence of the Fmoc/tBu strategy is a testament to its milder conditions, broader compatibility with modified peptides, and the practical advantages of automation and reaction monitoring. It is the default choice for the vast majority of synthetic targets in both academic and industrial laboratories.

However, the Boc/Bzl strategy , despite its requirement for hazardous HF, retains a vital role in the peptide chemist's toolkit. It offers a robust alternative for sequences that are prone to aggregation or contain base-labile functionalities where the Fmoc approach may falter.

Ultimately, the selection of a protection strategy is not merely a procedural choice but a strategic decision. It requires a thorough analysis of the target peptide's sequence, the presence of post-translational modifications, and the potential for known side reactions. By understanding the fundamental chemistry, causality of experimental choices, and potential pitfalls of each method, researchers can navigate the complexities of peptide synthesis to achieve their scientific and drug development goals with precision and integrity.

References

- Kreutzer, A. G., Salveson, P. J., Yang, H., & Guaglianone, G. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep.

- AAPPTec. Guide to Solid Phase Peptide Synthesis. AAPPTec.

- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.

- Biosynth. Guide to Resins and Linkers in SPPS. Biosynth.

- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.

- Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec Peptides.

- Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.

- Wikipedia contributors. (2023). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.

- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.

- CDN Isotopes. Cleavage Cocktail Selection. CDN Isotopes.

- Fluorochem. SPPS Resins for Peptide Synthesis. Fluorochem.

- Shaik, N. A., & Yarlagadda, S. (2018). Side reactions in peptide synthesis: An overview.

- Nian, Y., & Chen, S. T. (2000). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 55(4), 326-335.

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

- Wade, J. D., & Otvos, L. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 927-935.

- LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts.

- Sigma-Aldrich. Fmoc SPPS Linkers. Sigma-Aldrich.

- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

- CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. CSBio.

- ResearchGate. (2025). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.

- CS Bio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CS Bio.

- BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.

- Rasmussen, P. H., & Jensen, K. J. (2014). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1180, 3-17.

- Fields, G. B., & Fields, C. G. (1993). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-33). Humana Press.

- Sigma-Aldrich. Base Resins for Peptide Synthesis. Sigma-Aldrich.

- Amerigo Scientific. Peptide Synthesis Resins. Amerigo Scientific.

Sources

- 1. peptide.com [peptide.com]

- 2. csbio.com [csbio.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. peptide.com [peptide.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. chempep.com [chempep.com]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. Peptide Synthesis Resins - Amerigo Scientific [amerigoscientific.com]

- 18. peptide.com [peptide.com]

- 19. biosynth.com [biosynth.com]

- 20. csbiochina.com [csbiochina.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Orthogonal Protection with Fmoc-Lysinol(Boc)

This guide provides a comprehensive overview of the principles and practical applications of orthogonal protection in peptide chemistry, with a specific focus on the versatile building block, Fmoc-Lysinol(Boc). Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, providing field-proven insights to ensure technical accuracy and reliable outcomes.

The Principle of Orthogonal Protection in Peptide Synthesis

In the intricate process of peptide synthesis, the strategic use of protecting groups is fundamental to prevent undesirable side reactions and ensure the correct amino acid sequence.[1][2] An ideal protecting group can be easily introduced, remains stable throughout various reaction steps, does not interfere with coupling reactions, and can be removed without affecting other protecting groups.[1] The concept of "orthogonality" is paramount; it dictates that different classes of protecting groups can be selectively removed in any order in the presence of others.[1][3] This is typically achieved by using protecting groups that are labile to different, non-interfering chemical conditions.[3][4]

The most prevalent orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[1][5] In this scheme, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu).[1][4][] This allows for the sequential deprotection of the N-terminus for chain elongation under basic conditions, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[1][]

Fmoc-Lysinol(Boc): A Bifunctional Tool for Advanced Peptide Architectures

Fmoc-Lysinol(Boc) is a derivative of the amino acid lysine where the carboxylic acid has been reduced to a primary alcohol, and the α-amino and ε-amino groups are orthogonally protected. Specifically, the α-amino group is protected by the base-labile Fmoc group, and the side-chain ε-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This unique bifunctional nature, combining a primary alcohol and a selectively accessible primary amine, makes it an invaluable building block for creating complex peptide structures.

The presence of the primary alcohol allows for further modifications, such as esterification or etherification, while the orthogonally protected ε-amino group can be selectively deprotected to serve as a branching point for the synthesis of dendrimers, for conjugation of molecules like drugs or imaging agents, or for the construction of cyclic peptides.[7][8]

The Chemistry of Orthogonal Deprotection: Fmoc vs. Boc

The cornerstone of the utility of Fmoc-Lysinol(Boc) lies in the distinct chemical mechanisms and conditions required for the removal of the Fmoc and Boc protecting groups.

Fmoc Group Removal (Base-Labile)

The Fmoc group is renowned for its sensitivity to basic conditions, a property that allows for its removal without affecting acid-labile protecting groups.[][9]

-

Mechanism: The deprotection proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[10][11][12] This leads to the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the amine scavenger to prevent side reactions.[10][12]

-

Standard Protocol: A solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection in SPPS.[13] The reaction is typically rapid, often completed within minutes at room temperature.[13]

Boc Group Removal (Acid-Labile)

In contrast, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions.[][8]

-

Mechanism: The deprotection mechanism involves protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA).[14][15] This is followed by the loss of a stable tert-butyl cation, which generates a carbamic acid intermediate.[14] This intermediate subsequently decarboxylates to yield the free amine.[14][15]

-

Standard Protocol: A solution of 50% TFA in a solvent like dichloromethane (DCM) is a standard reagent for Boc deprotection.[13] The reaction is generally fast and efficient at room temperature.[16]

The stark difference in the required deprotection conditions—base for Fmoc and acid for Boc—is the essence of their orthogonality, enabling the selective unmasking of either the α-amino or the ε-amino group of the lysinol residue.

Experimental Workflow: Synthesis of a Branched Peptide

The following section outlines a detailed, step-by-step methodology for the incorporation of Fmoc-Lysinol(Boc) into a peptide sequence on a solid support and the subsequent selective deprotection to create a branched peptide.

Materials and Reagents

-

Fmoc-Lysinol(Boc)

-

Rink Amide resin

-

Other Fmoc-protected amino acids

-

Deprotection Reagent (Fmoc): 20% (v/v) piperidine in DMF

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: DMF, DCM

-

Deprotection Reagent (Boc): 50% (v/v) TFA in DCM with scavengers (e.g., triisopropylsilane, water)

-

Washing Solvents: DMF, DCM, Methanol

Step-by-Step Protocol

-

Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

-

Peptide Chain Elongation: Couple the desired sequence of Fmoc-amino acids sequentially using a standard coupling protocol with HCTU and DIPEA in DMF. After each coupling step, deprotect the N-terminal Fmoc group with 20% piperidine in DMF and wash with DMF.

-

Incorporation of Fmoc-Lysinol(Boc):

-

Activate Fmoc-Lysinol(Boc) (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated Fmoc-Lysinol(Boc) solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin with DMF, DCM, and methanol and dry.

-

-

Selective Fmoc Deprotection at the α-Amino Group:

-

Treat the peptide-resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the α-amino position of the lysinol residue.

-

Wash the resin extensively with DMF.

-

-

Elongation of the Main Peptide Chain: Continue coupling the subsequent Fmoc-amino acids to the newly exposed α-amino group of the lysinol residue as described in step 3.

-

Selective Boc Deprotection at the ε-Amino Group:

-

Once the main peptide chain is assembled, the ε-amino group of the lysinol residue can be selectively deprotected.

-

Treat the peptide-resin with a solution of 1-2% TFA in DCM. The low concentration of TFA is crucial for selectively removing highly acid-labile protecting groups like Mtt or Mmt, which are often used in conjunction with Boc for multi-dimensional orthogonality. For Boc removal in the presence of other acid-labile side-chain protecting groups, careful optimization of TFA concentration and reaction time is necessary. A common approach for selective on-resin deprotection of Lys(Boc) is not standard due to the similar lability of other side-chain protecting groups (like tBu) and the resin linker to TFA. A more robust orthogonal partner to Fmoc for side-chain modification is often a group like Alloc (allyloxycarbonyl), which is removed by palladium catalysis, or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which is removed by hydrazine.[7][17] However, for the purpose of illustrating the principle with Fmoc/Boc, we will proceed with the understanding that this step requires careful optimization or the use of a very acid-labile resin.

-

-

Synthesis of the Branched Peptide Chain:

-

Couple the desired Fmoc-amino acids to the newly deprotected ε-amino group of the lysinol residue using the standard coupling protocol.

-

-

Final Deprotection and Cleavage:

-

After the synthesis of both the main and branched peptide chains is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) to simultaneously remove all remaining side-chain protecting groups (including the Boc group if not previously removed) and cleave the peptide from the resin.

-

-

Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[18][19]

Visualization of the Workflow

Caption: Workflow for branched peptide synthesis using Fmoc-Lysinol(Boc).

Strategic Applications and Advantages

The orthogonal protection strategy offered by Fmoc-Lysinol(Boc) opens up a myriad of possibilities in peptide and drug development.

-

Branched and Dendrimeric Peptides: The ε-amino group serves as a convenient attachment point for building branched or dendritic structures, which can enhance biological activity, improve solubility, and alter pharmacokinetic properties.[7]

-

Peptide-Drug Conjugates (PDCs): The selectively deprotected ε-amino group is an ideal site for conjugating small molecule drugs, creating targeted therapeutic agents.

-

Post-Translational Modifications (PTMs): Fmoc-Lysinol(Boc) can be used to introduce mimics of post-translational modifications or to attach labels for biochemical and cellular studies.

-

Cyclic Peptides: The ε-amino group can be used for on-resin cyclization with the N-terminus or a side-chain carboxyl group to generate constrained peptide structures with improved stability and receptor affinity.

The primary advantage of this orthogonal approach is the precise control it offers over the synthetic process, allowing for the construction of complex, multifunctional molecules with high purity and yield.

Visualization of Orthogonal Protection

Caption: Orthogonal deprotection of Fmoc-Lysinol(Boc).

Quantitative Data Summary

For ease of reference, the following table summarizes the key parameters for the orthogonal deprotection of Fmoc and Boc groups.

| Protecting Group | Reagent | Concentration | Solvent | Typical Reaction Time | Lability |

| Fmoc | Piperidine | 20% (v/v) | DMF | 5-20 minutes | Base-labile |

| Boc | Trifluoroacetic Acid (TFA) | 50-95% (v/v) | DCM | 1-3 hours | Acid-labile |

Conclusion

The principle of orthogonal protection is a cornerstone of modern peptide synthesis, enabling the creation of complex and precisely engineered molecules. Fmoc-Lysinol(Boc) stands out as a particularly powerful building block, offering a gateway to advanced peptide architectures through the distinct and selective removal of its Fmoc and Boc protecting groups. A thorough understanding of the underlying chemical mechanisms and the practical implementation of the deprotection protocols is essential for researchers aiming to leverage this versatile tool in the development of novel therapeutics, diagnostics, and biomaterials. By adhering to the principles of scientific integrity and employing validated methodologies, the full potential of Fmoc-Lysinol(Boc) can be realized, pushing the boundaries of peptide chemistry and drug discovery.

References

-

Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Retrieved from [Link]

-

St. Fleur, T., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(12), 1542. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection. Retrieved from [Link]

-

Gormley, A. J., et al. (2024). Evolution of branched peptides as novel biomaterials. Journal of Materials Chemistry B, 12(1), 23-41. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

- Google Patents. (2013). Boc and fmoc solid phase peptide synthesis.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Coin, I., et al. (2007). Fmoc-based solid-phase peptide synthesis: a practical approach.

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

National Institutes of Health. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. Retrieved from [Link]

-

National Institutes of Health. (2015). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

- Houben-Weyl. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.

-

American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]

-

MDPI. (2024). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. US20130338337A1 - Boc and fmoc solid phase peptide synthesis - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 8. chempep.com [chempep.com]

- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 18. ijsra.net [ijsra.net]

- 19. resolvemass.ca [resolvemass.ca]

Fmoc-Lysinol(Boc) CAS number and molecular formula

An In-Depth Technical Guide to Fmoc-Lysinol(Boc) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-α-Fmoc-N-ε-Boc-L-lysinol, a pivotal building block for researchers and scientists engaged in peptide chemistry and drug development. We will delve into its core attributes, applications, and the strategic considerations essential for its effective use in complex synthetic workflows.

Foundational Understanding: Structure and Significance

N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-L-lysinol, commonly abbreviated as Fmoc-Lysinol(Boc), is a derivative of the amino acid L-lysine where the C-terminal carboxylic acid has been reduced to a primary alcohol. This modification opens a gateway to novel molecular architectures that are inaccessible with standard amino acids. It is a crucial reagent for the synthesis of peptide alcohols, peptide aldehydes, and for the introduction of specialized functionalities at the C-terminus of a peptide sequence.

The strategic placement of two distinct and orthogonal protecting groups, the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the ε-amine of the side chain, allows for precise, sequential chemical manipulations. This dual-protection scheme is fundamental to its utility in modern synthetic chemistry.

For comprehensive understanding, it is essential to compare Fmoc-Lysinol(Boc) with its widely used carboxylic acid precursor, Fmoc-Lys(Boc)-OH.

| Property | Fmoc-Lysinol(Boc) | Fmoc-Lys(Boc)-OH |

| Synonyms | Fmoc-L-Lys(Boc)-ol | Nα-Fmoc-Nε-Boc-L-lysine, Fmoc-L-Lys(Boc)-OH |

| CAS Number | 198561-38-5[1] | 71989-26-9[2][3][4][5][6][7] |

| Molecular Formula | C26H34N2O5[1] | C26H32N2O6[3][4][5][6][7] |

| Molecular Weight | 454.56 g/mol | 468.54 g/mol [7] |

| Appearance | White powder | White powder or crystals[5] |

The Chemistry of Control: The Role of Orthogonal Protecting Groups

The utility of Fmoc-Lysinol(Boc) in complex multi-step syntheses is entirely dependent on the strategic deployment of its protecting groups. The choice of the Fmoc and Boc groups is a classic example of an orthogonal protection strategy, where each group can be removed under specific conditions without affecting the other.[][9]

-

The Fmoc (Fluorenylmethoxycarbonyl) Group: This group protects the α-amine. Its key characteristic is its lability to basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[4][9] This allows for the selective deprotection of the α-amine to enable chain elongation in solid-phase peptide synthesis (SPPS).[4][]

-

The Boc (tert-Butoxycarbonyl) Group: The Boc group shields the ε-amine of the lysine side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][4][10] This orthogonal stability is crucial for incorporating lysine into a peptide sequence while preventing unwanted side-chain reactions.[4]

This dual-protection scheme provides the synthetic chemist with precise control over the reactivity of the molecule, allowing for the selective modification of different parts of the molecule at various stages of the synthesis.

Caption: Orthogonal deprotection of Fmoc-Lysinol(Boc).

Synthetic Applications and Strategic Advantages

The primary advantage of Fmoc-Lysinol(Boc) lies in its ability to serve as a precursor to C-terminally modified peptides, which are of significant interest in drug discovery and development.

-

Peptide Alcohols: The direct incorporation of Fmoc-Lysinol(Boc) into a peptide sequence results in a peptide alcohol. These compounds are often more resistant to enzymatic degradation by carboxypeptidases, potentially leading to improved pharmacokinetic profiles in therapeutic applications.

-

Peptide Aldehydes: The primary alcohol of the lysinol residue can be gently oxidized to an aldehyde. Peptide aldehydes are a well-established class of protease inhibitors, making Fmoc-Lysinol(Boc) a valuable starting material for the synthesis of targeted enzyme inhibitors.

-

Bioconjugation and Molecular Probes: The deprotected side-chain amine of the lysine residue can be used as a handle for the attachment of various molecules, such as fluorescent dyes, biotin, or polyethylene glycol (PEG) chains, after the peptide chain has been assembled.[2][11] This is particularly useful for creating molecular probes for diagnostic assays or for improving the solubility and in vivo stability of peptide therapeutics.[5][11][12]

Experimental Protocol: Coupling of Fmoc-Lysinol(Boc) in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual coupling of Fmoc-Lysinol(Boc) to a resin-bound peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Lysinol(Boc)

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvent: Dichloromethane (DCM)

-

Nitrogen for agitation

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate with nitrogen for 3 minutes. Drain the solution. Repeat the piperidine treatment for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

Activation of Fmoc-Lysinol(Boc): In a separate vial, dissolve 3 equivalents of Fmoc-Lysinol(Boc) and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of DIC. Allow the activation to proceed for 5 minutes at room temperature. Alternative: Dissolve 3 equivalents of Fmoc-Lysinol(Boc) and 2.95 equivalents of HATU in DMF. Add 6 equivalents of DIPEA.

-

Coupling: Add the activated Fmoc-Lysinol(Boc) solution to the resin. Agitate with nitrogen for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times).

-

Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If the test is positive, the coupling step should be repeated.

Caption: Workflow for SPPS coupling of Fmoc-Lysinol(Boc).

Safety, Storage, and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling Fmoc-Lysinol(Boc) and its reagents.

-

Handling: Use in a well-ventilated area.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15] Avoid formation of dust and aerosols.[13][14]

-

Storage: Store in a cool, dry place, typically between 2-8°C.[7] Keep the container tightly closed.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]

For detailed information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[3][13][14][16]

Conclusion

Fmoc-Lysinol(Boc) is a specialized yet indispensable reagent for the modern peptide chemist and drug development professional. Its unique structure, enabled by the reduction of the carboxylic acid to an alcohol, combined with the robust and well-understood orthogonal Fmoc/Boc protection strategy, provides a reliable method for the synthesis of C-terminally modified peptides. A thorough understanding of the principles governing its reactivity and handling is paramount to leveraging its full potential in the creation of novel therapeutics, diagnostics, and research tools.

References

-

Aapptec Peptides. Fmoc-Lys(Boc)-OH [71989-26-9]. [Link]

-

Carl ROTH. Safety Data Sheet: Fmoc-L-Lysine-(Boc). [Link]

-

CEM Corporation. Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc). [Link]

-

Chem-Impex. Nα-Fmoc-Nε-Boc-L-lysine. [Link]

-

PubChem - NIH. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628. [Link]

-

Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Chem-Impex. Fmoc-Lys(Boc)-Pro-OH. [Link]

-

Chem-Impex. Fmoc-L-Lys(Boc-AEEA)-OH. [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. peptide.com [peptide.com]

- 3. carlroth.com [carlroth.com]

- 4. chempep.com [chempep.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 14. echemi.com [echemi.com]

- 15. Fmoc-Lys(Boc)-OH = 98.0 HPLC 71989-26-9 [sigmaaldrich.com]

- 16. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Synthesis and Preparation of Fmoc-Lysinol(Boc)

Introduction: The Significance of Fmoc-Lysinol(Boc) in Advanced Peptide Chemistry

In the landscape of modern drug discovery and development, particularly in the realm of peptide-based therapeutics, the availability of high-purity, structurally diverse building blocks is paramount. Fmoc-Lysinol(Boc), the alcohol derivative of the commonly used Fmoc-Lys(Boc)-OH, represents a key chiral building block. Its primary alcohol functionality, in place of a carboxylic acid, allows for novel strategies in peptide modification, the synthesis of peptide alcohols, and the development of peptidomimetics with enhanced stability and unique pharmacological profiles. This guide provides a comprehensive overview of the synthesis of Fmoc-Lysinol(Boc), focusing on the underlying chemical principles, a detailed experimental protocol, and critical insights for researchers, scientists, and drug development professionals.

The orthogonal protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butoxycarbonyl (Boc) group on the ε-amine, is crucial for its utility in complex synthetic routes.[1] This arrangement allows for selective deprotection and further functionalization at either the α-amino or ε-amino position, making it a versatile tool in the synthetic chemist's arsenal.

Core Principles of the Synthesis: Selective Reduction of a Protected Amino Acid

The conversion of Fmoc-Lys(Boc)-OH to Fmoc-Lysinol(Boc) is achieved through the selective reduction of the carboxylic acid moiety to a primary alcohol. The choice of reducing agent is critical to ensure the integrity of the two protecting groups and to prevent racemization of the chiral center.

The Reducing Agent of Choice: Borane Complexes

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective and chemoselective reagents for the reduction of carboxylic acids.[1] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), borane complexes do not readily reduce amides or carbamates under the conditions used for carboxylic acid reduction. This selectivity is essential for the successful synthesis of Fmoc-Lysinol(Boc), as it preserves the Fmoc and Boc protecting groups.

The mechanism of reduction involves the formation of a triacyloxyborane intermediate, which is subsequently reduced by additional equivalents of borane to the corresponding borate ester. This ester is then hydrolyzed during the work-up to yield the desired primary alcohol.

Orthogonality and Stability of Protecting Groups

The success of this synthesis hinges on the stability of the Fmoc and Boc protecting groups under the reaction conditions.

-

Fmoc Group: The Fmoc group is stable to the mildly acidic conditions that can be generated during the borane reduction and is also stable to the acidic workup. It is, however, readily cleaved by bases such as piperidine.[2]

-

Boc Group: The Boc group is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids like trifluoroacetic acid (TFA).[1] It is generally stable under the conditions of borane reduction and the subsequent quenching and work-up procedures.

This orthogonal nature ensures that the desired product can be obtained with both protecting groups intact, ready for subsequent synthetic transformations.[]

Visualizing the Synthesis

Chemical Transformation

Caption: The reduction of Fmoc-Lys(Boc)-OH to Fmoc-Lysinol(Boc).

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of Fmoc-Lysinol(Boc).

Detailed Experimental Protocol

This protocol is a robust method for the synthesis of Fmoc-Lysinol(Boc) and should be performed by trained chemists in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| Fmoc-Lys(Boc)-OH | ≥99% Purity | Reputable Supplier |

| Borane-tetrahydrofuran complex | 1.0 M in THF | Sigma-Aldrich, Acros |

| Tetrahydrofuran (THF), anhydrous | Anhydrous, ≥99.9% | Sigma-Aldrich, Acros |

| Methanol (MeOH) | ACS Grade | Standard Supplier |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |

| Saturated Sodium Bicarbonate | ACS Grade | Standard Supplier |

| Brine (Saturated NaCl) | ACS Grade | Standard Supplier |

| Anhydrous Sodium Sulfate | ACS Grade | Standard Supplier |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add Fmoc-Lys(Boc)-OH (4.68 g, 10.0 mmol).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous tetrahydrofuran (THF, 100 mL) and stir until the solid is completely dissolved.

-

Cool the solution to 0°C in an ice bath.

-

-

Reduction:

-

Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 20.0 mL, 20.0 mmol, 2.0 equivalents) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The product, Fmoc-Lysinol(Boc), will have a higher Rf value than the starting material.

-

-

Quenching and Work-up:

-

Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

-

Carefully and slowly quench the reaction by the dropwise addition of methanol (10 mL). Caution: Vigorous hydrogen gas evolution will occur.

-

Stir the mixture at room temperature for 1 hour to ensure complete quenching of any residual borane.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (150 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford Fmoc-Lysinol(Boc) as a white solid.

-

The expected yield is typically in the range of 85-95%.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The ¹H NMR spectrum should show the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the -CH₂OH protons. The mass spectrum should correspond to the molecular weight of Fmoc-Lysinol(Boc).

-

Field-Proven Insights and Troubleshooting

-

Anhydrous Conditions: The success of the borane reduction is highly dependent on maintaining anhydrous conditions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The use of anhydrous THF is critical.

-

Slow Addition of Borane: The dropwise addition of the borane solution at 0°C is important to control the initial exothermic reaction and to prevent potential side reactions.

-

Quenching: The quenching step with methanol must be performed slowly and at 0°C to manage the vigorous evolution of hydrogen gas.

-

Purification: While the reaction is generally clean, column chromatography is recommended to remove any minor impurities and unreacted starting material, ensuring the high purity required for subsequent applications.[4]

-

Monitoring the Reaction: TLC is an effective way to monitor the reaction's progress. The disappearance of the starting material spot is a good indicator of reaction completion.

Conclusion

The synthesis of Fmoc-Lysinol(Boc) via the borane reduction of Fmoc-Lys(Boc)-OH is a reliable and high-yielding process. By understanding the underlying chemical principles and adhering to a carefully controlled experimental protocol, researchers can confidently prepare this valuable building block for advanced applications in peptide chemistry and drug development. The orthogonal protecting groups and the primary alcohol functionality of Fmoc-Lysinol(Boc) open up a wide range of possibilities for the design and synthesis of novel peptide-based molecules with enhanced therapeutic potential.

References

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

D'Hondt, M., et al. (2014). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing Fmoc-Lysinol(Boc) in Advanced Peptide Synthesis